molecular formula C13H10N4O3S B11490168 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B11490168
M. Wt: 302.31 g/mol
InChI Key: LMTPDVHUCZGMSH-UHFFFAOYSA-N
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Description

6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a nitro group, a pyrrole ring, and a carbohydrazide moiety attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of benzothiophene followed by the introduction of the pyrrole ring through a cyclization reaction. The final step involves the formation of the carbohydrazide moiety through a hydrazinolysis reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-3-(1H-pyrrol-1-yl)-2H-chromen-2-one: Another compound with a similar structure but different core, leading to distinct properties and applications.

    1H-indole-3-carbaldehyde derivatives: Known for their diverse biological activities and used in the synthesis of various bioactive molecules.

    Pyrimidine-containing compounds: Widely studied for their therapeutic potential and used in the development of drugs with various pharmacological activities.

Uniqueness

6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the nitro group, pyrrole ring, and carbohydrazide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C13H10N4O3S/c14-15-13(18)12-11(16-5-1-2-6-16)9-4-3-8(17(19)20)7-10(9)21-12/h1-7H,14H2,(H,15,18)

InChI Key

LMTPDVHUCZGMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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